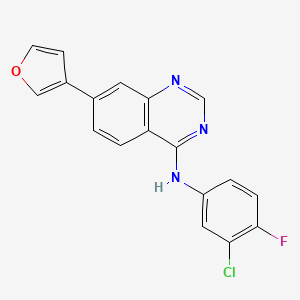
N-(3-Chloro-4-fluorophenyl)-7-(furan-3-yl)quinazolin-4-amine
カタログ番号 B8662655
分子量: 339.7 g/mol
InChIキー: ZVZLXQPSBVZNCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05814630
Procedure details


Using an analogous procedure to that described in Example 1, 7-bromo-4-(3-chloro-4-fluoroanilino)quinazoline hydrochloride salt was reacted with di-isopropyl 3-furylboronate to give 4-(3-chloro-4-fluoroanilino)-7-(3-furyl)quinazoline in 37% yield, m.p. 249°-250° C.;
Name
7-bromo-4-(3-chloro-4-fluoroanilino)quinazoline hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
di-isopropyl 3-furylboronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
37%
Identifiers


|
REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:12]=[C:11]2[C:6]([C:7]([NH:13][C:14]3[CH:19]=[CH:18][C:17]([F:20])=[C:16]([Cl:21])[CH:15]=3)=[N:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.[O:22]1[CH:26]=[CH:25][C:24](B(OC(C)C)OC(C)C)=[CH:23]1>>[Cl:21][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][C:17]=1[F:20])[NH:13][C:7]1[C:6]2[C:11](=[CH:12][C:3]([C:24]3[CH:25]=[CH:26][O:22][CH:23]=3)=[CH:4][CH:5]=2)[N:10]=[CH:9][N:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
7-bromo-4-(3-chloro-4-fluoroanilino)quinazoline hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=C2C(=NC=NC2=C1)NC1=CC(=C(C=C1)F)Cl
|
Step Two
|
Name
|
di-isopropyl 3-furylboronate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=C(C=C1)B(OC(C)C)OC(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(NC2=NC=NC3=CC(=CC=C23)C2=COC=C2)C=CC1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
